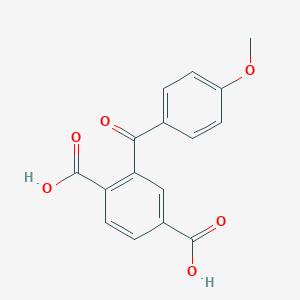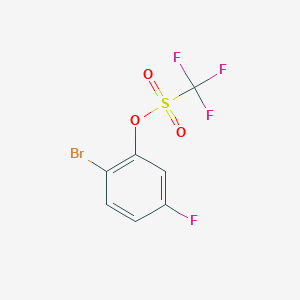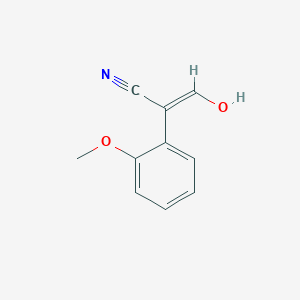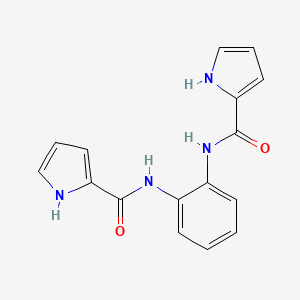![molecular formula C14H18O3 B14228122 3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione is an organic compound that belongs to the class of β-diketones This compound is characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH2), and a methoxyphenyl group attached to the central carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione typically involves the Claisen condensation reaction. This reaction is carried out between an ester and a ketone in the presence of a strong base such as sodium ethoxide or sodium hydride. The reaction conditions usually include refluxing the reaction mixture in an appropriate solvent like ethanol or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
On an industrial scale, the production of 3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the methoxyphenyl group can enhance its ability to interact with biological membranes and proteins, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
Acetylacetone (2,4-Pentanedione): A simpler β-diketone with similar reactivity but lacks the methoxyphenyl group.
Benzoylacetone (1-Phenyl-1,3-butanedione): Contains a phenyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.
Ethyl acetoacetate (Ethyl 3-oxobutanoate): Another β-diketone with an ester functional group, commonly used in organic synthesis.
Uniqueness
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
3-[1-(4-methoxyphenyl)ethyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H18O3/c1-9(14(10(2)15)11(3)16)12-5-7-13(17-4)8-6-12/h5-9,14H,1-4H3 |
InChI 键 |
RIAROVKIVJKXPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)OC)C(C(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)


![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)

![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)

![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)


![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)

